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Compound of Interest

Compound Name: Acetyl azide

Cat. No.: B8731248

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acetyl
azide (C2HsNsO), a reactive intermediate of significant interest in organic synthesis. The
following sections detalil its infrared (IR), nuclear magnetic resonance (NMR), and mass
spectrometry (MS) data, along with the experimental protocols for their acquisition. This
information is crucial for the identification, characterization, and purity assessment of acetyl
azide in various research and development applications.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a
molecule. For acetyl azide, the most prominent feature in its IR spectrum is the strong
absorption band corresponding to the asymmetric stretching vibration of the azide functional

group.

Table 1: Infrared (IR) Spectroscopic Data for Acetyl Azide
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. . . Wavenumber .
Functional Group Vibration Mode Intensity
(cm™)
N3 Asymmetric Stretch ~2140 Strong
C=0 Stretch ~1700 Strong
C-H (methyl) Stretch ~2950-3000 Medium
C-H (methyl) Bend ~1370 & ~1450 Medium

Note: The exact peak positions can vary slightly depending on the solvent and the physical
state of the sample.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the infrared spectrum of acetyl azide.

Materials:

Acetyl azide (synthesized in situ or as a solution)

Anhydrous solvent (e.g., acetone, THF, toluene)[1]

Fourier-Transform Infrared (FTIR) spectrometer

Appropriate IR cell (e.g., NaCl or KBr plates for a liquid film, or a solution cell)
Procedure:
e Sample Preparation:

o For in situ analysis: If acetyl azide is generated in a reaction mixture, a small aliquot of
the solution can be directly used.[1]

o For an isolated sample (handle with extreme caution due to potential instability): Prepare a
dilute solution of acetyl azide in an anhydrous, IR-transparent solvent.

e Instrument Setup:
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o Purge the sample compartment of the FTIR spectrometer with dry nitrogen or air to
minimize interference from atmospheric water and carbon dioxide.

o Record a background spectrum of the pure solvent or the empty IR cell.

o Data Acquisition:
o Introduce the sample into the IR cell.
o Acquire the IR spectrum over a typical range of 4000-400 cm~1.

o The instrument software will automatically subtract the background spectrum from the

sample spectrum.
o Data Analysis:

o Identify the characteristic absorption bands for the azide (~2140 cm~1) and carbonyl
(~1700 cm™?) functional groups to confirm the presence of acetyl azide.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei, such as hydrogen (*H) and carbon (*3C), within a molecule.

'H NMR Spectroscopy

The *H NMR spectrum of acetyl azide is expected to be simple, showing a single resonance
for the methyl protons.

Table 2: 1H NMR Spectroscopic Data for Acetyl Azide

Chemical Shift () o .
Protons Multiplicity Integration

ppm

CHs ~2.2 Singlet 3H

Note: The chemical shift is referenced to an internal standard, typically tetramethylsilane (TMS)
at 0 ppm. The exact chemical shift can be influenced by the solvent.
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3C NMR Spectroscopy

The 13C NMR spectrum of acetyl azide will show two distinct signals corresponding to the
methyl carbon and the carbonyl carbon.

Table 3: 13C NMR Spectroscopic Data for Acetyl Azide

Carbon Chemical Shift (6) ppm
CHs ~20-30
C=0 ~170

Note: The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the
solvent signal. The exact chemical shifts can vary with the solvent used.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain the *H and 3C NMR spectra of acetyl azide.

Materials:

Acetyl azide solution

Deuterated NMR solvent (e.g., CDCls, Acetone-ds)

NMR spectrometer

NMR tubes

Procedure:
e Sample Preparation:

o Prepare a solution of acetyl azide in a deuterated solvent in an NMR tube. The
concentration should be appropriate for the spectrometer's sensitivity.

o Add a small amount of an internal standard (e.g., TMS) if required.
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e Instrument Setup:

o Place the NMR tube in the spectrometer's probe.

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
o Data Acquisition:

o For 'H NMR: Acquire the spectrum using a standard pulse sequence.

o For 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for each carbon.

o Data Processing and Analysis:

Process the raw data (Fourier transform, phase correction, and baseline correction).

[¢]

[¢]

Reference the spectra to the internal standard or the residual solvent peak.

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

[e]

o

Assign the peaks in both spectra to the corresponding nuclei in the acetyl azide molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain
structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for Acetyl Azide

lon m/z (mass-to-charge ratio)  Relative Abundance
[CH3CONSs]*e (Molecular lon) 85.03 Varies (can be low)
[CHsCO]* 43.02 High

[N3]* or [CHNz]* 42.01 Moderate
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Note: The relative abundances of the fragments can vary depending on the ionization method
and energy.

Fragmentation Pathway

The primary fragmentation pathway for acetyl azide under electron ionization (El) involves the
loss of the azide radical to form the stable acetyl cation.

*Ns
[CH3C(O)Ns]te -*Ns [CH3C(O)]*
m/z = 85 m/z = 43

Click to download full resolution via product page

Caption: Primary fragmentation of acetyl azide in mass spectrometry.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of acetyl azide.
Materials:

e Acetyl azide solution

e Volatile, anhydrous solvent (e.g., diethyl ether, acetone)

o Mass spectrometer (e.g., with Electron lonization - El source) coupled to a gas
chromatograph (GC-MS) or with a direct insertion probe.

Procedure:
o Sample Introduction:

o GC-MS: If the sample is sufficiently volatile and thermally stable for a short period, inject a
dilute solution into the GC. The acetyl azide will be separated from the solvent and other
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components before entering the mass spectrometer.

o Direct Insertion Probe: For less volatile or more sensitive samples, a small amount of the
sample can be placed on the probe, which is then inserted directly into the ion source.

e |onization:
o lonize the sample using Electron lonization (El) at a standard energy of 70 eV.
e Mass Analysis:

o The resulting ions are separated based on their mass-to-charge ratio by the mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Analysis:

o Identify the molecular ion peak corresponding to the molecular weight of acetyl azide
(85.07 g/mal).

o Analyze the fragmentation pattern to identify characteristic fragment ions, such as the
acetyl cation (m/z 43).

Synthesis and Analysis Workflow

The overall process of synthesizing and spectroscopically characterizing acetyl azide can be
visualized as a logical workflow.
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Workflow for Synthesis and Spectroscopic Analysis of Acetyl Azide

Synthesis

Synthesis of Acetyl Azide

(e.g., from Acetyl Chloride and Sodium Azide)

opic Analysis

IR Spectroscopy NM?”_? gﬁg‘ﬂ‘;g‘)”py Mass Spectrometry

rpretation
Identify Functional Groups Determine Chemical Structure Confirm Molecular Weight
(N3, C=0) and Proton/Carbon Environments and Fragmentation Pattern

Conclusion

Confirmation of Acetyl Azide Structure and Purity

Click to download full resolution via product page
Caption: Workflow for the synthesis and spectroscopic analysis of acetyl azide.

This guide provides a foundational understanding of the key spectroscopic data for acetyl
azide. Researchers should always handle this and other azide compounds with extreme
caution due to their potential instability and explosive nature. All work should be conducted in a
well-ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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